molecular formula C22H16Cl2N4O3 B11267907 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B11267907
M. Wt: 455.3 g/mol
InChI Key: HAVDIODMUKPPQS-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step often involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidine intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl and 4-chlorophenyl groups may enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs.

Properties

Molecular Formula

C22H16Cl2N4O3

Molecular Weight

455.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16Cl2N4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29)

InChI Key

HAVDIODMUKPPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1

Origin of Product

United States

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